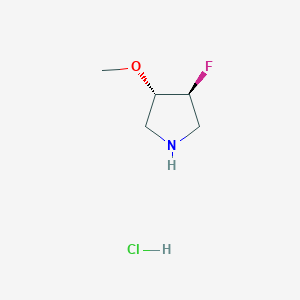trans-4-Fluoro-3-methoxypyrrolidine HCl
CAS No.: 1203566-98-6; 1638761-46-2; 2108511-81-3; 2613300-00-6
Cat. No.: VC6646256
Molecular Formula: C5H11ClFNO
Molecular Weight: 155.6
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1203566-98-6; 1638761-46-2; 2108511-81-3; 2613300-00-6 |
|---|---|
| Molecular Formula | C5H11ClFNO |
| Molecular Weight | 155.6 |
| IUPAC Name | (3S,4S)-3-fluoro-4-methoxypyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C5H10FNO.ClH/c1-8-5-3-7-2-4(5)6;/h4-5,7H,2-3H2,1H3;1H/t4-,5-;/m0./s1 |
| Standard InChI Key | ZWYUPOATRRHOKQ-FHAQVOQBSA-N |
| SMILES | COC1CNCC1F.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The compound is systematically named (3S,4S)-3-fluoro-4-methoxypyrrolidine hydrochloride according to IUPAC guidelines . Its molecular formula is C5H11ClFNO, with a molecular weight of 155.6 g/mol . The "trans" designation refers to the relative positions of the fluorine and methoxy substituents on the pyrrolidine ring, which occupy adjacent carbon atoms in a trans configuration.
Stereochemical Considerations
The stereochemistry of the compound is critical to its reactivity and potential biological activity. The (3S,4S) configuration distinguishes it from related isomers such as (3S,4R)-3-fluoro-4-methoxypyrrolidine, which has a molecular formula of C5H10FNO and a molecular weight of 119.14 g/mol . This structural difference underscores the importance of precise synthetic control in producing enantiomerically pure materials for research applications.
Physicochemical Properties
The compound's properties are partially characterized in safety documentation, though several parameters remain unreported:
Predicted properties for related structures suggest a boiling point range of 134.6±40.0°C and density of 1.05±0.1 g/cm³, though these values require experimental validation for the hydrochloride salt .
Applications in Pharmaceutical Research
As a chiral building block, this compound finds utility in:
-
CNS Drug Development: The pyrrolidine scaffold is prevalent in neuromodulatory agents targeting dopamine and serotonin receptors.
-
Protease Inhibitor Design: Fluorine substitution enhances metabolic stability in antiviral compounds.
-
Radiotracer Synthesis: The fluorine-19 nucleus permits MRI tracking in pharmacokinetic studies.
Current applications are restricted to non-clinical research under supervised laboratory conditions . Its potential as a precursor to bioactive molecules remains an active area of investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume